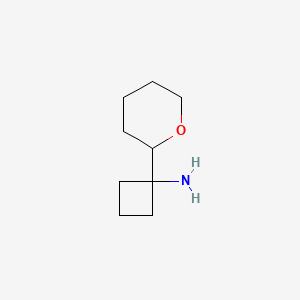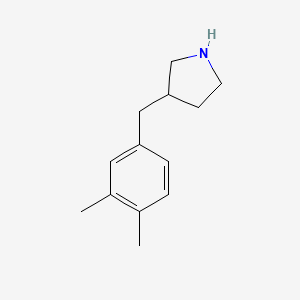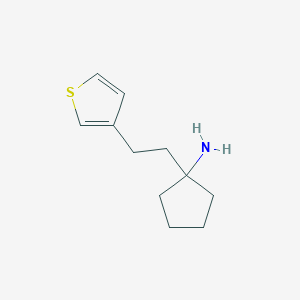
2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one is an organic compound with the molecular formula C11H11ClO. This compound is characterized by the presence of a chloro group, a phenyl group, and a cyclopropyl ring attached to an ethanone backbone. It is a colorless liquid at room temperature and is used as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one typically involves the chlorination of 1-(1-phenylcyclopropyl)ethanone. The process can be carried out using chlorine gas in the presence of a solvent like dichloromethane. The reaction is usually performed at low temperatures to control the exothermic nature of the chlorination process. The reaction mixture is then subjected to distillation to isolate the desired product.
Industrial Production Methods
In an industrial setting, the continuous preparation method can be employed. This involves the use of a continuous preparation system where alpha-acetyl-gamma-butyrolactone is used as a starting material. The process includes sequential chlorination, ring-opening, and ring-closing reactions under controlled conditions to produce this compound efficiently .
化学反応の分析
Types of Reactions
2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) are employed under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Corresponding substituted ethanones.
科学的研究の応用
2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis
作用機序
The mechanism of action of 2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the phenyl and cyclopropyl groups can influence the compound’s reactivity and stability. The compound can act as an electrophile, reacting with nucleophiles to form various products. The exact pathways and molecular targets depend on the specific reactions and conditions employed .
類似化合物との比較
Similar Compounds
2-Chloro-1-(1-chlorocyclopropyl)ethanone: Similar structure but with a chlorocyclopropyl group instead of a phenyl group.
1-Phenyl-2-chloroethanone: Lacks the cyclopropyl ring.
2-Chloro-1-(1-methylcyclopropyl)ethanone: Contains a methylcyclopropyl group instead of a phenyl group.
Uniqueness
2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one is unique due to the presence of both a phenyl group and a cyclopropyl ring, which confer distinct chemical properties and reactivity. The combination of these groups makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations .
特性
CAS番号 |
75272-09-2 |
|---|---|
分子式 |
C11H11ClO |
分子量 |
194.66 g/mol |
IUPAC名 |
2-chloro-1-(1-phenylcyclopropyl)ethanone |
InChI |
InChI=1S/C11H11ClO/c12-8-10(13)11(6-7-11)9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChIキー |
MVQXMDDZAGDRKI-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC=CC=C2)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


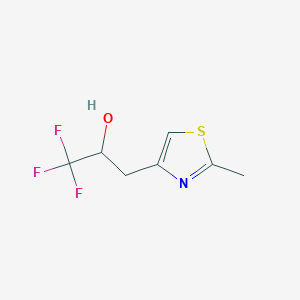
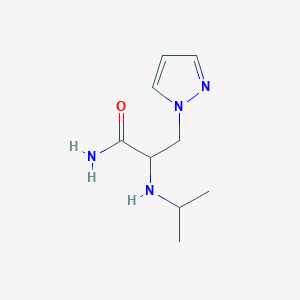
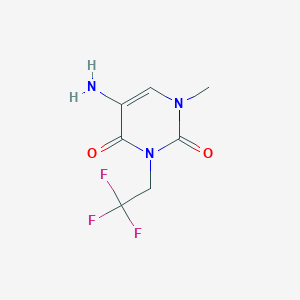
![2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid](/img/structure/B15310597.png)
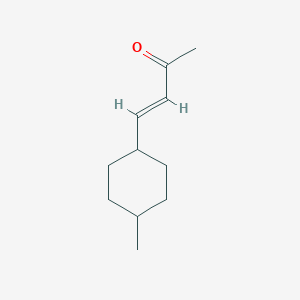
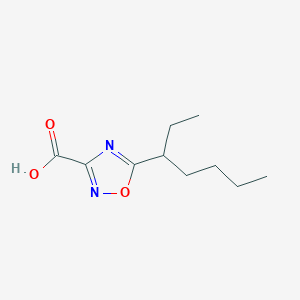
![(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B15310623.png)
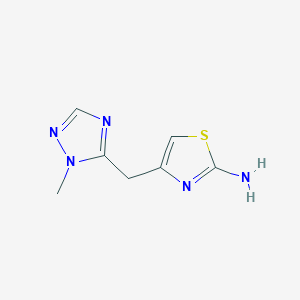
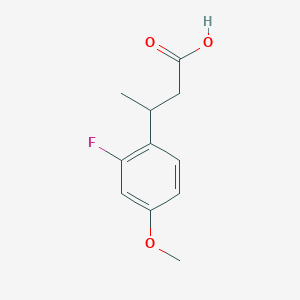
![8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B15310639.png)
